3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .Molecular Structure Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Properties: This compound exhibits anti-inflammatory effects by modulating specific pathways involved in inflammation. Researchers are investigating its potential as a novel anti-inflammatory drug candidate. Studies have shown that it inhibits pro-inflammatory cytokines and reduces tissue damage in animal models .
Cardiovascular Applications: The compound’s structure suggests potential cardiovascular benefits. It may act as a vasodilator, improving blood flow and reducing hypertension. Researchers are exploring its use in preventing atherosclerosis and managing cardiovascular diseases .
Photophysics and Optoelectronics
Fluorescent Properties: Due to its benzoxazole core, this compound displays fluorescence properties. Scientists are studying its behavior in various solvents and matrices. Potential applications include fluorescent probes, sensors, and imaging agents in biological systems .
Organic Light-Emitting Diodes (OLEDs): The electron-rich benzoxazole moiety makes it an interesting candidate for OLEDs. Researchers are investigating its luminescent properties and charge transport capabilities. It could contribute to efficient OLED devices .
Materials Science and Polymer Chemistry
Polymer Stabilizers: The tert-butyl group provides steric hindrance, making this compound suitable as a polymer stabilizer. It enhances the thermal and oxidative stability of polymers, extending their lifespan in various applications .
Photoactive Polymers: Researchers are incorporating this compound into photoactive polymers. Its benzoxazole unit can act as a chromophore, allowing for light absorption and energy transfer. Applications include photovoltaics and light-emitting materials .
Agrochemicals and Pest Control
Herbicidal Activity: Studies suggest that this compound exhibits herbicidal properties. It interferes with plant growth processes, making it a potential herbicide candidate. Researchers are exploring its selective action against specific weed species .
Insecticides: The compound’s structural features may also lend themselves to insecticidal applications. Investigations are ongoing to determine its efficacy against pests while minimizing environmental impact .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-6-11-19-18(14-15)22(20(23)25-19)12-5-13-24-17-9-7-16(8-10-17)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGHPIMGMIZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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